1-Ethoxyhexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

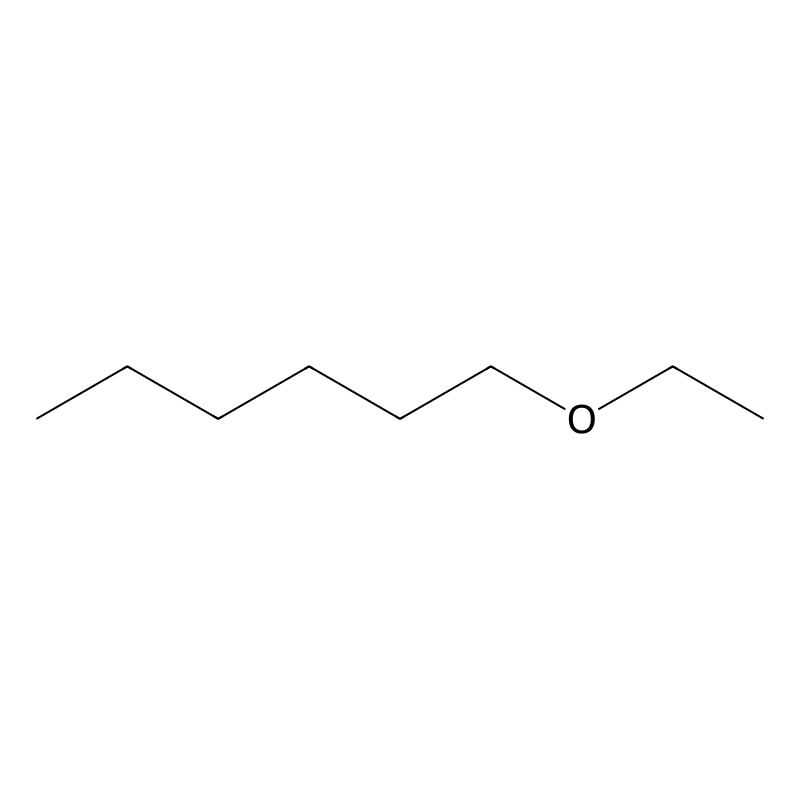

1-Ethoxyhexane is an organic compound with the molecular formula CHO. It consists of a linear chain of eight carbon atoms, where an ethoxy group (CH-O-) is attached to the first carbon. This structure contributes to its polar characteristics due to the presence of the electronegative oxygen atom, which influences its physical and chemical properties . The compound is classified as a non-ionic surfactant and has applications in various industrial processes due to its emulsifying and dispersing capabilities.

- Oxidation: This compound can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can also be reduced to simpler alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: 1-Ethoxyhexane can participate in substitution reactions, where the ethoxy group may be replaced by other functional groups under acidic or basic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

1-Ethoxyhexane can be synthesized through several methods, including:

- Alkoxylation: This involves the reaction of hexanol with ethylene oxide in the presence of a catalyst. The process typically includes:

- Direct Etherification: Another method involves reacting n-hexyl alcohol with ethanol in the presence of an acid catalyst to promote ether formation .

These methods allow for the production of 1-ethoxyhexane with varying degrees of purity and yield.

1-Ethoxyhexane shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Propanol | CHO | Shorter carbon chain; primarily used as a solvent |

| 1-Butanol | CHO | Used as an industrial solvent; higher boiling point |

| 1-Hexanol | CHO | Similar chain length but lacks ethoxy group |

| Ethanol | CHO | Shorter chain; widely used as a solvent and fuel |

| 1-Octanol | CHO | Longer chain; used in flavoring and fragrance |

Uniqueness

The uniqueness of 1-ethoxyhexane lies in its specific combination of an ethoxy group with a hexyl chain, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective as a surfactant compared to both shorter and longer chain alcohols or ethers. Its dual functionality allows it to serve multiple roles in formulations, enhancing solubility and stability across various applications .

Molecular Formula and Structural Characteristics

1-Ethoxyhexane is an organic compound classified as an alkyl ether with the molecular formula C₈H₁₈O and a molecular weight of 130.23 grams per mole [1] [2]. The compound consists of a hexane carbon chain backbone with an ethoxy functional group (-OC₂H₅) attached to the terminal carbon atom [3]. This structural arrangement creates a linear ether molecule where an oxygen atom serves as the bridge between a six-carbon alkyl chain and a two-carbon ethyl group [4].

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-ethoxyhexane, reflecting its structural composition [5]. Alternative nomenclature includes ethyl hexyl ether and hexane, 1-ethoxy-, which describe the same molecular structure from different naming perspectives [6] [7]. The compound exhibits the characteristic ether functional group (R-O-R') where the oxygen atom connects two distinct alkyl groups through single covalent bonds [8].

The structural characteristics of 1-ethoxyhexane place it within the dialkyl ether category, distinguished by the presence of two different alkyl substituents attached to the central oxygen atom [9]. The molecular geometry around the oxygen atom follows a bent configuration typical of ethers, with the carbon-oxygen-carbon bond angle approximating 111 degrees [10].

Physical Properties

Thermodynamic Properties (Boiling Point, Melting Point)

The boiling point of 1-ethoxyhexane has been determined to be 135.5 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [11] [12]. Alternative measurements report the boiling point at 142 degrees Celsius, indicating slight variations in experimental conditions or measurement methodologies [16]. These values are consistent with the expected boiling point range for ethers of similar molecular weight and structural complexity [13].

The melting point of 1-ethoxyhexane is reported as approximately -94 degrees Celsius, though this value represents an estimated rather than experimentally determined measurement [12]. This low melting point is characteristic of branched and linear ethers, which typically exhibit minimal intermolecular hydrogen bonding interactions compared to alcohols of comparable molecular weight [14].

The thermodynamic properties reflect the relatively weak intermolecular forces present in ether compounds, primarily consisting of van der Waals forces and dipole-dipole interactions [15]. The absence of hydrogen bonding capabilities in the ether functional group contributes to the moderate boiling point and extremely low melting point observed for this compound [16].

Density and Refractive Index Values

The density of 1-ethoxyhexane at standard conditions is reported as 0.78 grams per cubic centimeter [11] [13]. This value places the compound in the typical density range for aliphatic ethers, which generally exhibit densities lower than water due to their hydrocarbon-dominated structure [16]. More precise measurements indicate a density of 0.772 grams per milliliter, demonstrating the compound's relatively low mass per unit volume [16].

The refractive index of 1-ethoxyhexane has been measured at 1.404 at standard temperature and pressure conditions [11] [13]. Alternative measurements report a refractive index of 1.401, showing good agreement between different experimental determinations [16]. These values are consistent with the expected refractive index range for saturated aliphatic ethers, which typically fall between 1.35 and 1.45 [16].

The molar volume of 1-ethoxyhexane is calculated as 168.7 milliliters per mole, derived from the molecular weight and density measurements [16]. The molecular refractive power has been determined to be 40.99 milliliters per mole, providing insight into the compound's optical properties and molecular polarizability [16].

Solubility Parameters and Behavior

1-Ethoxyhexane exhibits characteristic solubility behavior typical of relatively non-polar organic compounds [18]. The compound demonstrates excellent solubility in organic solvents while maintaining limited solubility in polar solvents such as water [18]. This solubility profile results from the predominantly hydrocarbon nature of the molecule, with the ether oxygen providing only modest polarity [22].

The water solubility of 1-ethoxyhexane is characterized as low or relatively insoluble, consistent with compounds containing extensive hydrocarbon chains [22]. The limited water solubility can be attributed to the compound's inability to form significant hydrogen bonds with water molecules, as the ether oxygen serves as only a weak hydrogen bond acceptor [18].

In contrast to its poor water solubility, 1-ethoxyhexane demonstrates good solubility in non-polar and moderately polar organic solvents . This solubility behavior makes the compound useful as a solvent in various chemical processes and formulations where water-immiscible conditions are desired . The compound's solubility characteristics are further influenced by its moderate surface tension of 22.08 dynes per centimeter [16].

Spectroscopic Characteristics

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 1-ethoxyhexane reveals characteristic fragmentation patterns that provide structural confirmation and analytical identification capabilities [25] [27]. The molecular ion peak appears at mass-to-charge ratio 130, corresponding to the molecular weight of the compound, though this peak exhibits very low relative intensity of less than 1 percent [27].

The base peak in the mass spectrum occurs at mass-to-charge ratio 73, representing the fragment [M-C₄H₉]⁺ with 100 percent relative intensity [27]. This fragmentation results from alpha carbon-carbon cleavage, a common fragmentation pathway in ether compounds that leads to the loss of a butyl radical from the hexyl chain [27]. The prominence of this peak indicates the preferential cleavage at the alpha position relative to the ether oxygen [27].

Additional significant fragments include mass-to-charge ratio 45 with 63 percent relative intensity, corresponding to [CH₃-CH=OH⁺], which forms through a rearrangement mechanism [27]. The fragment at mass-to-charge ratio 115 with 8 percent relative intensity represents [M-CH₃]⁺, resulting from alpha carbon-carbon cleavage and loss of a methyl radical [27]. Other notable fragments include mass-to-charge ratios 101, 85, and 29, corresponding to various carbon-oxygen bond cleavages and rearrangement processes [27].

| Mass-to-Charge Ratio | Fragment Ion | Relative Intensity (%) | Fragmentation Mechanism |

|---|---|---|---|

| 130 | M⁺ | <1 | Molecular ion |

| 129 | [M-H]⁺ | <0.5 | Hydrogen loss |

| 115 | [M-CH₃]⁺ | 8 | Alpha C-C cleavage |

| 101 | [M-C₂H₅]⁺ | 1 | C-O cleavage |

| 85 | [M-OC₂H₅]⁺ | 3 | C-O cleavage |

| 73 | [M-C₄H₉]⁺ | 100 | Alpha C-C cleavage |

| 45 | [CH₃-CH=OH⁺] | 63 | Rearrangement |

| 29 | [C₂H₅]⁺ | 10 | C-O cleavage |

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1-ethoxyhexane through analysis of both proton and carbon-13 spectra [27] [31]. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that reflect the electronic environment of hydrogen atoms within the molecule [35].

The hydrogen atoms adjacent to the ether oxygen display characteristic downfield shifts typical of ether compounds [42]. Specifically, the methylene protons (-OCH₂-) of the ethoxy group appear in the region of 3.4 to 4.5 parts per million, consistent with the deshielding effect of the oxygen atom [42]. The remaining alkyl protons of the hexyl chain exhibit chemical shifts in the typical aliphatic region between 0.8 and 2.5 parts per million [27].

Carbon-13 nuclear magnetic resonance analysis reveals eight distinct carbon environments within the 1-ethoxyhexane molecule [27]. The carbon atoms directly bonded to oxygen exhibit characteristic downfield chemical shifts in the range of 50 to 80 parts per million [42]. The carbon-13 spectrum confirms the presence of the ether functional group through the observation of carbon resonances at chemical shifts consistent with carbon-oxygen single bonds [27].

The coupling patterns observed in the proton nuclear magnetic resonance spectrum provide additional structural confirmation through the analysis of scalar coupling constants [35]. The multiplicity patterns reflect the neighboring relationships between protons and confirm the linear alkyl chain structure with the terminal ether functionality [27].

Infrared Spectroscopy Features

Infrared spectroscopy of 1-ethoxyhexane reveals characteristic absorption bands that provide functional group identification and structural confirmation [42] [41]. The most diagnostic infrared absorption for ether compounds occurs in the carbon-oxygen single bond stretching region between 1050 and 1150 wavenumbers [42].

The aliphatic carbon-hydrogen stretching vibrations appear as strong absorption bands in the region around 2800 to 3000 wavenumbers, corresponding to the symmetric and antisymmetric stretching modes of the methyl and methylene groups present in both the hexyl and ethyl portions of the molecule [42]. These absorptions are characteristic of saturated hydrocarbon chains and provide confirmation of the aliphatic nature of the compound [39].

The carbon-oxygen single bond stretching vibration represents the most important diagnostic feature for ether identification, though this absorption can overlap with other functional groups that contain carbon-oxygen bonds [42]. In 1-ethoxyhexane, this absorption appears as a moderate to strong band in the fingerprint region of the infrared spectrum [41].

Additional infrared absorptions include carbon-carbon stretching vibrations, carbon-hydrogen bending modes, and various skeletal vibrations that collectively provide a unique fingerprint for the compound [39]. The absence of broad hydroxyl stretching absorptions confirms the ether nature of the compound and distinguishes it from related alcohol compounds [40].

The primary Chemical Abstracts Service registry number for 1-ethoxyhexane is 5756-43-4, which serves as the unique identifier for this compound in chemical databases and literature [1] [3] [4]. This registry number has been consistently assigned across multiple authoritative sources and represents the standard reference for the compound [5] [6].

A secondary Chemical Abstracts Service registry number, 70879-83-3, has also been associated with 1-ethoxyhexane in various database entries [2] [3] [13]. This additional registry number may reflect different registration contexts or historical variations in compound identification systems [8]. Both registry numbers refer to the same molecular structure and chemical entity [13].

XLogP3

GHS Hazard Statements

H302 (96.24%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.49%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).